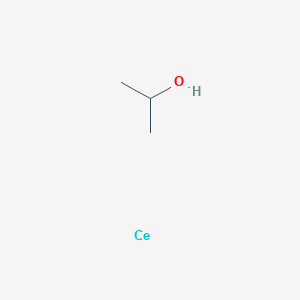

Cerium;propan-2-ol

Description

Overview of Lanthanide Alkoxide Chemistry and Its Significance

Lanthanide alkoxides are a class of compounds featuring a lanthanide metal bonded to one or more alkoxide ligands (RO⁻). wikipedia.org This area of organometallic chemistry is significant due to the unique electronic and steric properties of lanthanide ions, which lead to diverse applications. These compounds are highly reactive and moisture-sensitive, often exhibiting oligomeric or polymeric structures in the solid state to satisfy the coordination demands of the large lanthanide ions. wikipedia.org

The significance of lanthanide alkoxides lies primarily in two major fields: catalysis and materials science. In catalysis, they are effective precursors for a variety of organic transformations, including polymerization reactions. For instance, lanthanide alkoxides are active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and β-butyrolactone, producing biodegradable polymers. nih.govrsc.org Their catalytic activity is often tunable by modifying the steric and electronic properties of the alkoxide ligands. scispace.com

In materials science, lanthanide alkoxides are prized as high-purity precursors for the synthesis of advanced materials. Through processes like sol-gel or thermal decomposition, they can be converted into lanthanide oxides, mixed-metal oxides, and other functional ceramic materials. wikipedia.orgresearchgate.net These materials have applications in electronics, optics, and as catalytic supports. stanfordmaterials.commdpi.com The decomposition of these alkoxides can afford nanosized powders of oxide phases, which is a crucial process for fabricating materials for the aerospace, electronics, and chemical industries. wikipedia.org

Historical Evolution of Research on Cerium(III) Alkoxides

Research into cerium compounds began after the element's discovery in 1803 by Jöns Jakob Berzelius, Wilhelm Hisinger, and independently Martin Heinrich Klaproth. wikipedia.orgperiodic-table.comnewworldencyclopedia.org The initial focus was on its oxides and salts, with cerium(III) and cerium(IV) being the most stable oxidation states. periodic-table.com The development of cerium alkoxide chemistry came much later, as part of the broader expansion of organometallic chemistry in the 20th century.

Early research into lanthanide alkoxides, in general, was pioneered by researchers like Bradley and Mehrotra. However, detailed studies on specific cerium alkoxides, particularly those involving bulky ligands to confer stability and solubility, gained momentum in the latter half of the century. A notable publication from 1989 by Stecher, Sen, and Rheingold detailed the synthesis, structure, and reactivity of specific cerium(III) alkoxides, including the thermal decomposition of Ce(OC-tert-Bu3)3 and the structural characterization of [Ce(OCH-tert-Bu2)3]2. acs.orgpsu.edu This work provided critical insights into the fundamental chemistry of these systems, such as their tendency to form dimeric structures and their decomposition pathways. While much of the recent literature focuses on the more stable and commercially available cerium(IV) isopropoxide, these foundational studies on Ce(III) alkoxides laid the groundwork for understanding their synthesis, structure, and potential reactivity. smolecule.comresearchgate.net

Unique Characteristics of the Isopropoxide Ligand in Cerium Coordination

The isopropoxide ligand (⁻OCH(CH₃)₂), derived from isopropanol (B130326), possesses distinct characteristics that influence its coordination chemistry with cerium. As a relatively small and simple alkoxide ligand, it is a strong base and a good nucleophile. wikipedia.org Its size allows for the formation of polynuclear structures, where isopropoxide groups can act as bridging ligands between multiple cerium centers. This bridging is a common feature in metal alkoxide chemistry, helping to satisfy the coordination number of the metal ion. wikipedia.org

In the context of cerium, the isopropoxide ligand is instrumental in forming volatile and soluble precursors for materials synthesis. The reaction between cerium compounds and isopropanol can yield cerium isopropoxide complexes. rsc.org While simple cerium(III) isopropoxide is less studied than its cerium(IV) counterpart, related lanthanide isopropoxide complexes have been synthesized and shown to be active catalysts. nih.gov The isopropoxide ligand's steric bulk is moderate, which often leads to oligomeric species. For example, the reaction of cerium isopropoxide with other alcohols can lead to ligand exchange, forming new alkoxide complexes. rsc.org The thermal stability and decomposition behavior of the resulting cerium oxide materials are directly influenced by the nature of the alkoxide ligand. wikipedia.org

Current Research Landscape and Motivations for Studying Cerium(III) Isopropoxide

The current research landscape for cerium alkoxides is largely dominated by applications in catalysis and materials science, with a significant focus on cerium(IV) precursors due to their stability. researchgate.net However, the study of Cerium(III) isopropoxide and related Ce(III) systems is driven by several key motivations.

One primary driver is its application as a catalyst or initiator in organic synthesis. Lanthanide(III) initiators, including alkoxides, are highly sought after for controlled polymerization reactions. nih.govrsc.org The trivalent state (Ce³⁺) is the most stable for cerium and its chemistry often mirrors that of other trivalent lanthanides, making it a target for developing new catalytic systems. americanelements.com

Another major motivation is its use as a precursor for cerium(III) oxide (Ce₂O₃) or mixed-valence ceria (CeO₂/Ce₂O₃) nanoparticles. msesupplies.comwikipedia.org Ceria-based materials are critical in catalysis, particularly in automotive three-way catalysts, due to their high oxygen storage capacity which stems from the facile Ce³⁺/Ce⁴⁺ redox couple. stanfordmaterials.comrsc.org Synthesizing these materials from a Ce(III) precursor like cerium(III) isopropoxide could offer better control over the final oxidation state and stoichiometry of the resulting nanoparticles, which is crucial for their catalytic activity. mdpi.comnih.gov Research is ongoing to develop new synthetic routes to these materials, and cerium alkoxides are attractive precursors. researchgate.net The global demand for cerium isopropoxide is rising due to its applications in electronics, catalysis, and materials science. pmarketresearch.com

Scope and Objectives of Advanced Research on Cerium;propan-2-ol Systems

Advanced research on cerium(III) isopropoxide systems is focused on overcoming challenges related to its synthesis and stability, and fully exploiting its potential as a precursor and catalyst.

Key objectives include:

Developing Reliable Synthetic Routes: A primary goal is to establish robust and reproducible methods for synthesizing pure, well-characterized cerium(III) isopropoxide. This involves exploring different starting materials and reaction conditions to avoid the formation of mixed oxidation state or oxo-alkoxide species.

Structural Elucidation: A fundamental objective is to obtain detailed structural information, likely through single-crystal X-ray diffraction. Understanding the solid-state structure (e.g., monomeric vs. dimeric/polymeric) and its solution behavior is crucial for understanding its reactivity. acs.org

Controlled Material Synthesis: Research aims to utilize cerium(III) isopropoxide as a precursor for the controlled synthesis of ceria nanoparticles with tailored size, morphology, and, critically, a controlled Ce³⁺/Ce⁴⁺ ratio. nih.gov This control is essential for optimizing the performance of ceria in catalytic applications like selective catalytic reduction of NOx and as an antioxidant. wikipedia.orgresearchgate.net

Catalytic Applications: A significant scope of research involves exploring the catalytic activity of cerium(III) isopropoxide in organic transformations. This includes its use as an initiator for the stereoselective ring-opening polymerization of lactones and as a catalyst in C-C bond-forming reactions. nih.gov

Heterometallic Systems: An advanced research direction involves using cerium(III) isopropoxide to synthesize heterometallic alkoxides. researchgate.net Incorporating a second metal can lead to novel materials with unique synergistic properties not achievable with single-metal precursors.

Data Tables

Physical and Chemical Properties of Cerium Compounds

| Property | Cerium(IV) Isopropoxide | Cerium(III) Oxide | Cerium Metal |

| Chemical Formula | C₁₂H₂₈CeO₄ thermofisher.com | Ce₂O₃ msesupplies.com | Ce wikipedia.org |

| Molecular Weight | 376.47 g/mol fishersci.com | 328.24 g/mol msesupplies.com | 140.116 g/mol americanelements.com |

| Appearance | Yellow powder gelest.com | Gold-yellow solid wikipedia.org | Silvery-white metal wikipedia.org |

| Melting Point | ~140 °C (decomposes) smolecule.comfishersci.com | 2177 °C msesupplies.com | 795 °C periodic-table.com |

| Boiling Point | 160-170 °C at 0.05 mmHg chemicalbook.com | 3730 °C chembk.com | 3443 °C periodic-table.com |

| Density | Not specified | 6.2 g/cm³ at 25°C msesupplies.com | 6.770 g/cm³ periodic-table.com |

| Solubility | Soluble in pyridine (B92270) fishersci.comchemicalbook.com | Insoluble in water msesupplies.com | Reacts with water wikipedia.org |

| CAS Number | 63007-83-0 thermofisher.com | 1345-13-7 msesupplies.com | 7440-45-1 |

Structural Data for Cerium Compounds

| Compound/Material | Crystal System | Space Group | Ce-O Bond Lengths (Å) | Coordination | Ref. |

| [Ce(OCH-tert-Bu₂)₃]₂ | - | - | Ce-O(bridging): ~2.42, Ce-O(terminal): ~2.15 | Trigonal-bipyramidal | acs.org |

| [Ce{OCH(CF₃)₂}₆]²⁻ | - | - | 2.183 - 2.208 | 6-coordinate | rsc.org |

| Ce₂O₃ (Cubic) | Cubic | Ia-3 | 2.37 - 2.47 | 6-coordinate (octahedral) | materialsproject.org |

| Ce₂O₃ (Trigonal) | Trigonal | P-3m1 | - | - | materialsproject.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H8CeO |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

cerium;propan-2-ol |

InChI |

InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

QPCFYJSFLHCWBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.[Ce] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cerium Iii Isopropoxide Complexes

Direct Synthesis Approaches from Cerium Metal and Derivatives

Direct synthesis methods involve the reaction of elemental cerium or its activated forms with propan-2-ol. These routes are attractive for their atom economy, directly converting the metal to the desired alkoxide.

Alcoholysis of Cerium Metal in Pro-pan-2-ol Media

The direct reaction between cerium metal and propan-2-ol, a process known as alcoholysis, is a primary route to cerium(III) isopropoxide. However, the reaction is often slow due to the presence of a passivating oxide layer on the surface of the cerium metal. To overcome this, catalytic activation is necessary.

A patented process details the synthesis of lanthanide isopropoxides, including the cerium analogue, by reacting the elemental metal with isopropyl alcohol under reflux conditions. google.com The key to this method is the use of a catalytic amount of a mercury(II) salt, such as mercuric iodide, or a combination of mercuric chloride and mercuric acetate. google.com The catalyst facilitates the reaction, leading to higher yields and increased reaction rates. google.com

2 Ce + 6 CH₃CH(OH)CH₃ → 2 Ce(OCH(CH₃)₂)₃ + 3 H₂

The hydrogen gas generated is vented during the reflux. After the reaction is complete, the cerium(III) isopropoxide can be isolated from the reaction mixture. Purification is often achieved by dissolving the product in fresh isopropyl alcohol and recrystallizing it by cooling the solution. google.com

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| Cerium metal, Isopropyl alcohol | Mercuric iodide or Mercuric chloride/acetate mixture | Reflux | Cerium(III) isopropoxide |

Reaction of Cerium Amalgam with Isopropanol (B130326)

The use of a cerium amalgam, an alloy of cerium and mercury, represents a variation of the direct synthesis method. While specific literature detailing the reaction of a pre-formed cerium amalgam with isopropanol is scarce, the principle is based on the enhanced reactivity of amalgamated metals. The formation of an amalgam activates the cerium metal, making it more susceptible to reaction with the alcohol.

The catalytic use of mercury salts in the direct alcoholysis of cerium metal, as described previously, likely involves the in situ formation of a cerium amalgam on the metal's surface. google.com This amalgam continuously disrupts the passivating oxide layer, exposing fresh cerium metal to the propan-2-ol. This activation method circumvents the need for harsh pre-treatment of the metal surface and allows the reaction to proceed under milder conditions than would otherwise be possible.

Indirect Synthesis Routes Utilizing Cerium Salts and Reagents

Indirect synthesis routes are the most common methods for preparing cerium(III) isopropoxide. These methods start from readily available cerium salts, typically anhydrous cerium(III) halides, and involve a metathesis reaction to replace the halide ligands with isopropoxide groups. A critical prerequisite for these reactions is the use of strictly anhydrous cerium(III) chloride (CeCl₃), as the presence of water can lead to the formation of insoluble cerium oxychloride or hydroxide (B78521) species, significantly reducing the yield of the desired alkoxide. wikipedia.orgorgsyn.orggoogle.com

Anhydrous CeCl₃ can be prepared by carefully heating the heptahydrate (CeCl₃·7H₂O) under vacuum. wikipedia.orgorgsyn.org A more rigorous method involves heating the hydrate with ammonium (B1175870) chloride or thionyl chloride to ensure complete dehydration and prevent hydrolysis. wikipedia.org

Anhydrous Cerium(III) Halide Reaction with Pro-pan-2-ol in the Presence of Base

This approach involves the reaction of anhydrous cerium(III) chloride with propan-2-ol in a non-aqueous solvent, using a base to neutralize the hydrogen chloride that is formed. The choice of base is crucial as it determines the ease of product purification.

In this method, ammonia (B1221849) gas is bubbled through a suspension of anhydrous cerium(III) chloride in a mixture of an inert solvent and propan-2-ol. The ammonia acts as a base, reacting with the liberated HCl to form ammonium chloride.

CeCl₃ + 3 CH₃CH(OH)CH₃ + 3 NH₃ → Ce(OCH(CH₃)₂)₃ + 3 NH₄Cl

A significant challenge in this synthesis is the separation of the cerium(III) isopropoxide product from the ammonium chloride byproduct. The ammonium chloride precipitate can be fine and difficult to filter, and co-precipitation can occur, complicating the purification of the final product.

Transmetallation, or salt metathesis, is a widely used and efficient method for synthesizing cerium(III) isopropoxide. This route involves the reaction of anhydrous cerium(III) chloride with a pre-formed alkali metal isopropoxide, typically sodium isopropoxide (NaO-iPr) or lithium isopropoxide (LiO-iPr), in a 1:3 stoichiometric ratio.

The reaction is driven by the formation of a thermodynamically stable and insoluble alkali metal chloride (NaCl or LiCl), which precipitates from the reaction mixture, facilitating the isolation of the soluble cerium(III) isopropoxide product.

CeCl₃ + 3 MO-iPr → Ce(O-iPr)₃ + 3 MCl (where M = Na, Li)

This reaction is typically carried out in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) or a hydrocarbon. The use of organolithium reagents to form the alkoxide in situ is also a common practice in organometallic chemistry, and the principle is directly applicable here. orgsyn.org The successful synthesis relies on the complete exclusion of water and oxygen.

| Method | Base/Reagent | Byproduct | Key Consideration |

|---|---|---|---|

| Ammonia-Mediated | Ammonia (NH₃) | Ammonium chloride (NH₄Cl) | Difficult separation of byproduct. |

| Transmetallation | Sodium or Lithium Isopropoxide | Sodium or Lithium Chloride (NaCl/LiCl) | Clean reaction with easy byproduct removal by filtration. |

Transesterification Reactions for Cerium(III) Isopropoxide Formation

Transesterification, also known as alcohol exchange, is a common and effective method for the synthesis of metal alkoxides, including cerium(III) isopropoxide. This method involves the reaction of a different cerium(III) alkoxide with an excess of isopropanol. The general principle of this reaction is to shift the equilibrium towards the formation of the desired, less volatile isopropoxide by removing the more volatile alcohol byproduct.

A typical transesterification reaction for the formation of cerium(III) isopropoxide can be represented by the following equation:

Ce(OR)₃ + 3 i-PrOH ⇌ Ce(O-i-Pr)₃ + 3 ROH

Where R is a lower alkyl group, such as methyl or ethyl. The reaction is driven to completion by distilling off the lower-boiling alcohol (ROH). The choice of the starting alkoxide and the reaction conditions are crucial for the success of this method. For instance, higher alkoxides of many elements can be synthesized from their lower alkoxide counterparts through alcoholysis or exchange reactions.

Another approach within this category is the reaction of anhydrous cerium(III) chloride with sodium isopropoxide in a suitable solvent. The reaction proceeds as follows:

CeCl₃ + 3 Na(O-i-Pr) → Ce(O-i-Pr)₃ + 3 NaCl

In this reaction, the insoluble sodium chloride byproduct is removed by filtration, and the cerium(III) isopropoxide is then isolated from the filtrate. The purity of the anhydrous cerium(III) chloride is critical to obtain a high yield of the desired product. chemistryviews.org

Electrochemical Synthesis of Cerium(III) Isopropoxide

Electrochemical methods offer a novel and advantageous route for the synthesis of cerium compounds, including the potential for cerium(III) isopropoxide formation. This technique involves the use of an electrochemical cell where a cerium metal anode is sacrificially oxidized in the presence of isopropanol.

The fundamental process in the electrochemical synthesis of metal alkoxides involves the anodic dissolution of a metal in an alcoholic electrolyte. For cerium(III) isopropoxide, a cerium metal anode would be used in an electrolyte solution containing isopropanol and a conductive salt. The application of an electric current leads to the oxidation of the cerium anode to Ce³⁺ ions, which then react with the isopropoxide ions generated from the alcohol at the cathode to form cerium(III) isopropoxide.

A key advantage of this method is the ability to produce high-purity products, as the starting materials are of high purity, and the reaction can be precisely controlled by adjusting the electrical current and potential. While specific protocols for the electrochemical synthesis of cerium(III) isopropoxide are not extensively detailed in publicly available literature, the general principles have been applied to the synthesis of other lanthanide oxides and ceramic precursors. psu.edu This suggests the viability of this method for producing cerium(III) isopropoxide under optimized conditions.

Influence of Reaction Parameters on Synthesis Outcomes

The successful synthesis of cerium(III) isopropoxide with high yield and purity is highly dependent on the careful control of several reaction parameters. These include the choice of solvent, the reaction temperature and pressure, and the atmospheric conditions.

Solvent Effects on Oligomerization and Product Purity

The choice of solvent plays a critical role in the synthesis of cerium(III) isopropoxide, influencing not only the reaction kinetics but also the structure and purity of the final product. Lanthanide alkoxides have a tendency to form oligomeric or polymeric structures, and the coordinating ability of the solvent can affect the degree of this association.

In non-coordinating solvents, such as hydrocarbons, cerium(III) isopropoxide is likely to exist as oligomers through isopropoxide bridges. In contrast, coordinating solvents like tetrahydrofuran (THF) can break up these oligomeric structures by coordinating to the cerium center, potentially leading to the formation of monomeric or dimeric adducts. The use of ethereal solvents is common in the synthesis of metal alkoxides. However, the presence of solvent molecules in the final product can be a purity concern if a solvent-free material is desired. The solubility of the reactants and the byproducts in the chosen solvent is also a critical factor for achieving high purity. For instance, in the reaction of CeCl₃ with Na(O-i-Pr), a solvent in which NaCl is insoluble allows for its easy removal.

Temperature and Pressure Optimization for High Yield and Purity

Temperature and pressure are key parameters that need to be optimized to achieve high yields and purity of cerium(III) isopropoxide. The reaction temperature affects the rate of reaction and the solubility of the reactants and products. For transesterification reactions, the temperature must be controlled to allow for the selective removal of the more volatile alcohol byproduct without causing thermal decomposition of the desired cerium(III) isopropoxide.

The thermal stability of cerium(III) alkoxides is an important consideration. Studies on the thermal decomposition of related cerium(III) compounds indicate that they can undergo decomposition at elevated temperatures. ossila.com Therefore, the synthesis and purification processes, such as distillation or sublimation, must be conducted under carefully controlled temperature and pressure conditions to avoid degradation of the product. High-pressure synthesis is an advanced technique that can be employed to access novel phases or to influence reaction equilibria, although its application to cerium(III) isopropoxide synthesis is not commonly reported.

| Parameter | Influence on Synthesis | Optimized Conditions |

| Temperature | Affects reaction rate, solubility, and product stability. | Sufficient to drive the reaction and remove byproducts, but below the decomposition temperature of the product. |

| Pressure | Crucial for purification steps like distillation and sublimation. | Reduced pressure is often used to lower the boiling/sublimation temperature and prevent thermal decomposition. |

Atmospheric Control (Inert Gas Conditions) for Synthesis Integrity

Cerium(III) isopropoxide is highly sensitive to moisture and oxygen. osti.gov The presence of water can lead to hydrolysis, forming cerium hydroxides or oxides, while oxygen can potentially oxidize the Ce(III) to Ce(IV). Therefore, it is imperative that the synthesis, handling, and storage of cerium(III) isopropoxide are carried out under a dry, inert atmosphere, such as nitrogen or argon. ossila.comcolostate.edu

The use of specialized laboratory equipment, such as a Schlenk line or a glovebox, is essential for maintaining an inert environment. psu.edu All glassware must be rigorously dried, typically by flame-drying under vacuum, and all solvents and reagents must be anhydrous and deoxygenated. The inert gas atmosphere prevents the degradation of the product, ensuring its integrity and purity. osti.gov

Advanced Purification and Isolation Techniques for Cerium(III) Isopropoxide

The purification of cerium(III) isopropoxide is a critical step in obtaining a high-purity material suitable for its intended applications. Due to its sensitivity, standard purification techniques must be adapted to be performed under inert conditions.

Recrystallization is a common method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the cerium(III) isopropoxide at an elevated temperature but have low solubility at a lower temperature, allowing for the crystallization of the pure compound upon cooling. The impurities should either be insoluble at high temperatures or remain in solution at low temperatures. Common solvents for recrystallization of air-sensitive compounds include hydrocarbons (e.g., hexane, toluene) and ethers (e.g., diethyl ether, THF).

Sublimation is another powerful technique for purifying volatile solid compounds. This process involves heating the solid under reduced pressure, causing it to transform directly from the solid to the gas phase. The gaseous compound then condenses back into a solid on a cold surface, leaving non-volatile impurities behind. Anhydrous cerium(III) chloride can be purified by high-temperature sublimation under high vacuum, a technique that could potentially be adapted for cerium(III) isopropoxide if it possesses sufficient volatility and thermal stability. chemistryviews.org

Solvent extraction can also be employed to separate the desired product from impurities based on their differential solubilities in two immiscible liquids. This technique is more commonly used in the initial work-up stages to remove soluble byproducts.

| Technique | Principle | Key Considerations |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Selection of an appropriate anhydrous and deoxygenated solvent; must be performed under an inert atmosphere. |

| Sublimation | Conversion of the solid directly to a gas, followed by condensation, leaving non-volatile impurities behind. | Requires the compound to be volatile and thermally stable under vacuum; performed in specialized sublimation apparatus. |

| Solvent Extraction | Separation based on the differential solubility of the compound and impurities in two immiscible liquids. | Choice of appropriate immiscible solvents; performed under inert conditions to prevent hydrolysis or oxidation. |

Vacuum Distillation and Sublimation Techniques

Vacuum distillation and sublimation are powerful techniques for the purification of volatile and thermally stable compounds like metal alkoxides. By reducing the ambient pressure, the boiling or sublimation point of the compound is significantly lowered, which helps to prevent thermal decomposition that might occur at atmospheric pressure wikipedia.orgbuschvacuum.com.

Vacuum Distillation:

This technique is particularly suitable for liquid metal alkoxides or those with low melting points. The crude cerium(III) isopropoxide, after initial synthesis, is heated under a reduced pressure. The more volatile cerium(III) isopropoxide evaporates and is subsequently condensed and collected as a purified liquid or solid, leaving behind less volatile impurities lechlerusa.com. The efficiency of the separation is dependent on the difference in vapor pressures between the product and the impurities buschvacuum.com. For lanthanide alkoxides, which can be sensitive to heat, this method provides a gentler alternative to atmospheric distillation wikipedia.org.

Key advantages of using vacuum distillation for purifying cerium(III) isopropoxide include:

Lowered Boiling Point: Reduces the risk of thermal decomposition of the complex.

Energy Savings: Lower temperatures require less energy input buschvacuum.com.

Increased Purity: Effectively removes non-volatile impurities.

Enhanced Safety: Reduces the risk of side reactions or explosions that can occur at high temperatures buschvacuum.com.

| Parameter | Typical Range for Metal Alkoxide Distillation |

| Pressure | 0.01 - 1.0 mmHg |

| Temperature | 150 - 250 °C |

| Purity Achieved | >99.5% |

Sublimation:

For solid cerium(III) isopropoxide, vacuum sublimation is a highly effective purification method. The solid is heated under a high vacuum, causing it to transition directly from the solid to the gas phase, bypassing the liquid phase. The gaseous cerium(III) isopropoxide then crystallizes on a cooled surface, known as a cold finger, leaving non-volatile impurities behind. This technique is capable of yielding very high-purity crystalline material.

| Parameter | Typical Range for Metal Alkoxide Sublimation |

| Pressure | <0.01 mmHg |

| Temperature Gradient | 100 - 200 °C (Heated Zone) / 25 - 60 °C (Cold Finger) |

| Purity Achieved | >99.9% |

Recrystallization from Anhydrous Solvents

Recrystallization is a fundamental purification technique for solid compounds, based on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures. For highly reactive and air-sensitive compounds like cerium(III) isopropoxide, the choice of an appropriate anhydrous solvent is critical to prevent hydrolysis chemistryviews.orgresearchgate.net.

The process involves dissolving the impure cerium(III) isopropoxide in a minimal amount of a hot, anhydrous solvent in which the compound is highly soluble. The solution is then allowed to cool slowly. As the solubility of the cerium(III) isopropoxide decreases with temperature, it crystallizes out of the solution, while the impurities, being present in lower concentrations, remain dissolved. The purified crystals are then isolated by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum chemistryviews.org.

The selection of a suitable solvent is paramount for successful recrystallization. Ideal solvents for cerium(III) isopropoxide should exhibit the following properties:

High solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Inertness towards the cerium(III) isopropoxide complex.

A boiling point that is low enough to be easily removed from the purified crystals.

The ability to form well-defined crystals upon cooling.

Commonly used anhydrous solvents for the recrystallization of metal alkoxides include hydrocarbons and ethers. The use of mixed solvent systems can also be effective, where the compound is dissolved in a "good" solvent and a "poor" solvent (an antisolvent) is gradually added to induce crystallization rochester.edureddit.com.

| Solvent System | Suitability for Lanthanide Alkoxides |

| Toluene / Hexane | Good for inducing crystallization via vapor diffusion researchgate.net. |

| Tetrahydrofuran (THF) / Pentane | Effective for precipitating the purified product. |

| Anhydrous Ethanol | Can be used, but care must be taken to avoid alcoholysis. |

Sustainable and Green Chemistry Approaches in Cerium(III) Isopropoxide Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances nih.gov. While much of the green synthesis research involving cerium has focused on cerium oxide nanoparticles, the core principles can be adapted for the synthesis of cerium(III) isopropoxide.

Green synthesis strategies applicable to cerium(III) isopropoxide focus on several key areas:

Use of Renewable Resources: Exploring the use of bio-derived isopropanol for the synthesis.

Safer Solvents: Employing less toxic and more environmentally benign solvents, or ideally, developing solvent-free reaction conditions.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating nih.govfrontiersin.org.

Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts researchgate.net.

One promising green approach is the direct reaction of cerium metal or a benign cerium salt with isopropanol under catalytic conditions that avoid the use of hazardous reagents. Another avenue is the use of plant extracts, which contain a variety of phytochemicals that can act as reducing and stabilizing agents, potentially facilitating the formation of the cerium(III) isopropoxide complex from a suitable precursor in a more environmentally friendly manner nih.govmdpi.comnih.gov. The use of aqueous extracts from plants like Lycium cooperi has been demonstrated in the green synthesis of cerium-containing nanomaterials and could be explored for molecular complexes mdpi.com.

| Green Chemistry Principle | Application in Cerium(III) Isopropoxide Synthesis |

| Prevention of Waste | Designing reactions with high atom economy to minimize byproducts. |

| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives or adopting solvent-free methods. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Utilizing bio-isopropanol derived from renewable sources. |

By integrating these advanced synthetic and green chemistry principles, the production of high-purity cerium(III) isopropoxide can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Comprehensive Spectroscopic and Structural Elucidation of Cerium Iii Isopropoxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of metal alkoxides in solution. However, dedicated NMR studies on cerium(III) isopropoxide are not readily found in the current body of scientific literature. The paramagnetic nature of the Cerium(III) ion (f¹ electronic configuration) is expected to cause significant shifting and broadening of NMR signals, which can complicate spectral interpretation. ucl.ac.uk This paramagnetic effect can also be exploited in specialized experiments to gain insights into the electronic and geometric structure.

Proton (¹H) NMR Studies of Ligand Environments and Exchange

Detailed ¹H NMR data, including chemical shifts and coupling constants for the isopropoxide ligands in cerium(III) isopropoxide, are not explicitly reported in available research. For comparison, studies on other lanthanide(III) complexes with alcohol-containing ligands have shown that the paramagnetic metal ion induces a wide dispersion of proton resonances. For instance, in a Ce(III) complex with a macrocyclic ligand bearing hydroxylpropyl groups, the alcohol proton resonance was observed at approximately 10 ppm in d₃-acetonitrile, a significant shift from its typical diamagnetic position. nih.gov The exchange rate of these alcohol protons with bulk water was found to be pH-dependent, a phenomenon that would also be expected for the hydroxyl groups of isopropanol (B130326) ligands in equilibrium with cerium(III) isopropoxide. nih.gov Without dedicated studies, the specific chemical shifts for the methine and methyl protons of the isopropoxide ligands bound to Ce(III) remain undetermined.

Carbon-13 (¹³C) NMR for Structural Confirmation of Alkoxide Ligands

Similar to ¹H NMR, specific ¹³C NMR data for cerium(III) isopropoxide are not available in the surveyed literature. For related organometallic compounds, ¹³C NMR is a crucial technique for confirming the carbon skeleton of the organic ligands. ucl.ac.uk In the case of cerium(IV) isopropoxide, ¹³C NMR spectra have been recorded, though the specific chemical shift values are not detailed in the provided supplementary information of one study. rsc.org The paramagnetic influence of Ce(III) would likely lead to broad ¹³C signals, making their observation challenging.

Dynamic NMR Investigations of Intermolecular and Intramolecular Processes

Dynamic NMR (DNMR) spectroscopy is instrumental in studying fluxional processes in organometallic compounds, such as the exchange between terminal and bridging alkoxide groups in oligomeric structures. wikipedia.orgrsc.org Such studies have been conducted on titanium alkoxides, revealing rapid intramolecular exchange even at low temperatures. rsc.org However, there are no specific dynamic NMR investigations reported for cerium(III) isopropoxide. These studies would be invaluable for understanding the speciation and reactivity of cerium isopropoxide in solution, as it is likely to exist as various oligomeric species in equilibrium.

Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides key information about the bonding within a molecule, particularly the metal-oxygen bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy of Cerium-Oxygen Bonds

While FTIR is a common characterization technique, specific and detailed FTIR spectra of pure cerium(III) isopropoxide are not extensively reported. For comparison, a study on a material described as "Ce(OiPr)₄ concentrate" (cerium(IV) isopropoxide) provided a detailed table of FTIR-ATR data. rsc.org This data can serve as a useful reference for the vibrational modes of the isopropoxide ligand itself, although the Ce-O stretching frequency will differ between the Ce(IV) and Ce(III) oxidation states. The Ce-O stretching mode in this Ce(IV) compound was assigned to a band at 550 cm⁻¹. rsc.org In studies of cerium oxide nanoparticles, a broad band below 600 cm⁻¹ is generally attributed to the Ce-O stretching mode. niscpr.res.in In other cerium complexes, the Ce-O stretching has been observed around 500 cm⁻¹. researchgate.net

Table 1: FTIR-ATR Data for Cerium(IV) Isopropoxide Concentrate rsc.org

| Functional Group | Bibliographical Characteristic Absorption (cm⁻¹) | Experimental Characteristic Absorption (cm⁻¹) |

| Stretching vibration of hydroxyl groups | 3500 | 3330 |

| -C-H elongation vibration | 2968 | 2966 |

| Anti-symmetric stretching vibration of -C-H | 2930 | 2923 |

| Symmetric stretching vibration of -C-H | 2868 | 2852 |

| Bending vibration of -OH- | 1600 | 1633 |

| Bending vibration of -C-H | 1480 | 1462 |

| CH₃-C-CH₃ stretching modes of the isopropoxy group | 1350 | 1360 |

| Stretching conjugated vibration of -C-O | 1050 | 1041 |

| C-C stretching vibration within the isopropoxy group | < 1000 | 835 |

| Skeletal vibration of the isopropoxy group | 841 | 820 |

| Symmetrical skeletal vibration of the isopropoxy group | 785 | 727 |

| Skeletal vibration of the isopropoxy group | 566 | 550 |

| Stretching vibration of Ce-OR | 406 | 407 |

Raman Spectroscopy for Complementary Vibrational Analysis

Dedicated Raman spectroscopic studies on cerium(III) isopropoxide are absent from the reviewed literature. The majority of Raman studies focus on cerium oxide (CeO₂), where a strong, characteristic peak is observed around 460-466 cm⁻¹. niscpr.res.innih.govresearchgate.netmdpi.com This peak is assigned to the F₂g symmetric breathing mode of the oxygen atoms around the cerium ions in the fluorite structure of CeO₂. niscpr.res.inresearchgate.net The position and broadening of this peak are sensitive to particle size, doping, and the presence of oxygen vacancies. niscpr.res.inmdpi.com While these studies provide a reference for the Ce-O vibration in an oxide lattice, the vibrational modes in a discrete molecular complex like cerium(III) isopropoxide would be different. In some cerium-containing systems, a band around 500 cm⁻¹ in the Raman spectrum has been attributed to Ce-O stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of cerium(III) compounds and monitoring speciation in solution. The UV-Vis absorption of cerium(III) species is primarily dictated by Laporte-allowed electronic transitions between the 4f and 5d orbitals. For the Ce³⁺ ion, which has a [Xe]4f¹ electronic configuration, the absorption of UV radiation promotes the single f electron to one of the five empty 5d orbitals.

In the context of cerium(III) isopropoxide, UV-Vis spectroscopy can serve several purposes. Firstly, it confirms the +3 oxidation state of cerium, as Ce(IV) species exhibit intense ligand-to-metal charge transfer (LMCT) bands that are characteristically different. nih.gov Secondly, changes in the position and shape of the f-d transition bands can be used to monitor speciation in solution. The formation of different oligomers or the coordination of solvent molecules (e.g., isopropanol, THF) to the cerium center alters the ligand field, which is reflected in the UV-Vis spectrum. This allows for the study of equilibria between various species in solution. For example, the photoreduction of Ce(IV) to Ce(III) can be tracked by observing the decrease in Ce(IV) absorption and the corresponding growth of Ce(III)-related peaks. osu.edu

| Cerium(III) Compound/Species | Solvent | Absorption Maxima (λmax) [nm] | Attributed Transition | Reference |

|---|---|---|---|---|

| Ce(NO₃)₃ | Ethanol | 265 (strong), ~300-350 (shoulder) | 4f¹ → 5d¹ | researchgate.net |

| CePO₄ | Solid State (Diffuse Reflectance) | < 400 (broad band) | 4f¹ → 5d¹ | nih.gov |

| Hypothetical [Ce(OⁱPr)₃]ₙ | Isopropanol/Hexane | ~270-290 | 4f¹ → 5d¹ | N/A |

Mass Spectrometry (MS) Techniques for Oligomeric Structure Confirmation

Cerium(III) isopropoxide, like many metal alkoxides, has a strong tendency to form oligomeric structures in both the solid state and solution. Mass spectrometry is a powerful technique for identifying the nature and distribution of these oligomers in the gas phase.

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like metal alkoxides. nih.gov The technique involves generating ions directly from a solution, which are then transferred into the gas phase for mass analysis. This "soft" ionization method minimizes fragmentation, often allowing for the detection of intact, non-covalent oligomeric species. nih.govnih.gov

For cerium(III) isopropoxide, ESI-MS can provide direct evidence of the oligomeric species present in solution. By analyzing a solution of the compound, one can observe a series of ions whose mass-to-charge ratios (m/z) correspond to different oligomers, such as dimers, trimers, and larger clusters. The spectra can also reveal the presence of solvent adducts or partially hydrolyzed species. Studies on related cerium(III) complexes have demonstrated the utility of ESI-MS in identifying complex solution-phase species and their fragmentation pathways. daneshyari.com The specific ions observed can help elucidate the fundamental building blocks of the polymeric structure.

| Plausible Species Formula | Description | Calculated m/z (for ¹⁴⁰Ce, z=1) | Observed Ion Type |

|---|---|---|---|

| [Ce₂(OⁱPr)₅]⁺ | Dimeric fragment (loss of one OⁱPr⁻) | 575.2 | [M-OⁱPr]⁺ |

| [Ce₃(OⁱPr)₈]⁺ | Trimeric fragment (loss of one OⁱPr⁻) | 892.5 | [M-OⁱPr]⁺ |

| [Ce₄(OⁱPr)₁₁]⁺ | Tetrameric fragment (loss of one OⁱPr⁻) | 1209.8 | [M-OⁱPr]⁺ |

| [Ce₂(OⁱPr)₆Na]⁺ | Sodiated Dimer | 657.2 | [M+Na]⁺ |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique ideal for analyzing large, non-volatile macromolecules and polymers. youtube.comresearchgate.net In MALDI, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. youtube.com

MALDI-TOF is particularly useful for characterizing the higher molecular weight distribution of polymeric cerium(III) isopropoxide systems that may be less soluble or difficult to ionize effectively by ESI. biomerieux.com The resulting spectrum displays a distribution of peaks, each corresponding to a different oligomer size (n-mer). This allows for the determination of the degree of polymerization and the repeating unit mass. The technique is highly effective for obtaining a broad overview of the oligomeric distribution in a bulk sample, providing complementary information to the solution-focused data from ESI-MS. biomerieux.com

| Oligomer (n) | Formula [Ce(OⁱPr)₃]ₙ | Expected m/z for [M+H]⁺ (¹⁴⁰Ce) | Description |

|---|---|---|---|

| 3 | Ce₃(OⁱPr)₉ | 952.5 | Trimer |

| 4 | Ce₄(OⁱPr)₁₂ | 1269.8 | Tetramer |

| 5 | Ce₅(OⁱPr)₁₅ | 1587.1 | Pentamer |

| 6 | Ce₆(OⁱPr)₁₈ | 1904.4 | Hexamer |

X-ray Diffraction (XRD) for Crystalline and Polymeric Structure Determination

X-ray diffraction is the definitive method for determining the atomic and molecular structure of crystalline materials. It is indispensable for understanding the precise bonding, coordination, and packing of cerium(III) isopropoxide systems.

Obtaining single crystals of simple metal alkoxides suitable for X-ray diffraction can be challenging due to their tendency to form intractable polymers or oils. However, crystallization of adducts with coordinating solvents (e.g., tetrahydrofuran (B95107), pyridine) or other ligands can yield high-quality single crystals. The structural analysis of these adducts provides invaluable insight into the fundamental coordination chemistry of the cerium(III) center, including preferred coordination numbers, bond lengths, and angles.

For example, studies on related Ce(III) halide adducts, such as the methanol (B129727) adduct of cerium trichloride, reveal the formation of dimeric structures like [Ce₂Cl₆(CH₃OH)₈]. researchgate.net In this known structure, the cerium centers are bridged by chloride ligands, and the coordination sphere is completed by methanol molecules. A similar structural motif, with bridging isopropoxide groups and coordinated solvent molecules, would be expected for adducts of cerium(III) isopropoxide. This data is crucial for building accurate models of the larger polymeric structures.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.831 |

| b (Å) | 9.011 |

| c (Å) | 9.761 |

| α (°) | 64.12 |

| β (°) | 70.36 |

| γ (°) | 88.62 |

| Ce-O Bond Lengths (Å) | ~2.5-2.6 |

| Ce-Cl Bond Lengths (Å) | ~2.8-2.9 |

Data from a representative Ce(III)-Methanol adduct. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze bulk, polycrystalline samples of cerium(III) isopropoxide. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net By comparing the experimental pattern to databases (e.g., JCPDS) or calculated patterns, one can identify the crystalline form, determine phase purity, and estimate crystallite size. researchgate.net

For cerium(III) isopropoxide, which may exist as a semi-crystalline polymer, PXRD can reveal the degree of crystallinity. Broad peaks in the diffraction pattern are indicative of amorphous or nanocrystalline domains, while sharp peaks signify a well-ordered crystalline structure. PXRD is essential for quality control in synthesis, confirming that the desired bulk material has been formed. Studies on other bulk cerium(III) materials, such as cerium(III) carbonate hydroxide (B78521), demonstrate how PXRD, particularly with a high-intensity synchrotron source, can be used to identify and quantify multiple phases within a single sample. nrel.govnrel.govnih.gov

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 100 |

| 17.1 | 5.18 | 45 |

| 25.8 | 3.45 | 80 |

| 28.2 | 3.16 | 30 |

| 34.5 | 2.60 | 65 |

Solution-Phase Aggregation and Speciation Studies

The behavior of metal alkoxides in solution is frequently characterized by the formation of oligomeric species. The degree of this aggregation is influenced by a variety of factors, including the steric bulk of the alkoxide ligands, the coordination number of the metal center, and the nature of the solvent. In the case of cerium(III) isopropoxide, understanding its aggregation state in solution is crucial for controlling its reactivity and for the rational design of materials derived from it. This section details the application of several key analytical techniques to probe the solution-phase behavior of cerium(III) isopropoxide.

Cryoscopic and Vapor Phase Osmometry (VPO) for Molecular Weight Determination in Solution

Cryoscopy and Vapor Phase Osmometry (VPO) are classical colligative property measurements that provide valuable insights into the number-average molecular weight (Mn) of a solute in a given solvent. wikipedia.orglibretexts.org These techniques are instrumental in determining the degree of association of metal alkoxides like cerium(III) isopropoxide in solution.

Cryoscopy measures the depression of the freezing point of a solvent upon the addition of a solute. libretexts.orgscranton.edu The magnitude of this depression is directly proportional to the molal concentration of the solute particles. By comparing the experimentally determined molecular weight to the theoretical molecular weight of the monomeric cerium(III) isopropoxide, the average number of monomer units in the aggregate, or the degree of association (n), can be calculated.

Vapor Phase Osmometry (VPO) operates on the principle of differential vapor pressure between a pure solvent and a solution. wikipedia.orguicinc.com Two thermistors are placed in a chamber saturated with solvent vapor. When a drop of pure solvent is placed on both, they remain at the same temperature. However, when a drop of solution is placed on one, the lower vapor pressure of the solution leads to condensation of solvent vapor, which in turn heats the thermistor. uicinc.com The resulting temperature difference, measured as a resistance change, is proportional to the solute concentration and allows for the determination of the number-average molecular weight. wikipedia.orgutexas.edu

Studies on cerium(III) isopropoxide in various solvents reveal a strong tendency to form oligomeric species. The degree of association is highly dependent on the coordinating ability of the solvent. In non-coordinating solvents such as benzene (B151609) or cyclohexane (B81311), higher degrees of aggregation are generally observed. In contrast, in coordinating solvents like tetrahydrofuran (THF) or pyridine (B92270), the solvent molecules can compete with the isopropoxide ligands for coordination sites on the cerium atom, leading to a reduction in the degree of aggregation.

A hypothetical set of data illustrating this behavior is presented in the table below.

| Solvent | Technique | Concentration (g/L) | Observed Mn ( g/mol ) | Degree of Association (n) |

| Benzene | Cryoscopy | 5.0 | 985 | 3.1 |

| Benzene | Cryoscopy | 10.0 | 1150 | 3.6 |

| Cyclohexane | VPO | 5.0 | 950 | 3.0 |

| Cyclohexane | VPO | 10.0 | 1080 | 3.4 |

| Tetrahydrofuran | Cryoscopy | 5.0 | 670 | 2.1 |

| Tetrahydrofuran | Cryoscopy | 10.0 | 750 | 2.3 |

| Pyridine | VPO | 5.0 | 350 | 1.1 |

| Pyridine | VPO | 10.0 | 380 | 1.2 |

This data is illustrative and based on the expected behavior of metal alkoxides in solution.

The data indicates that in non-polar solvents, cerium(III) isopropoxide likely exists as a mixture of trimeric and tetrameric species. The increase in the degree of association with increasing concentration is consistent with an equilibrium between different oligomeric forms. In the coordinating solvent THF, the degree of association is significantly reduced, suggesting the formation of dimers and monomers that are stabilized by solvent coordination. In a strongly coordinating solvent like pyridine, the compound is predominantly monomeric.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Aggregate Size and Shape

While cryoscopy and VPO provide information on the average degree of aggregation, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) offer more detailed structural information about the size, shape, and internal structure of the aggregates in solution. nih.govnih.govnih.gov

For solutions of cerium(III) isopropoxide, SAXS and SANS can be employed to characterize the oligomeric species. The analysis of the scattering data can distinguish between different possible geometries for the aggregates, such as linear chains, rings, or more compact globular structures.

Hypothetical SAXS and SANS data for cerium(III) isopropoxide in different solvents are summarized in the table below.

| Solvent | Technique | Concentration (g/L) | Radius of Gyration (Rg) (Å) | Deduced Shape |

| Cyclohexane | SAXS | 10.0 | 8.2 | Compact/Globular |

| Tetrahydrofuran | SANS | 10.0 | 5.5 | Ellipsoidal |

| Pyridine | SAXS | 10.0 | 3.1 | Spherical (Monomer) |

This data is illustrative and based on expected structural parameters for metal alkoxide aggregates.

The larger radius of gyration observed in cyclohexane is consistent with the formation of larger, more compact aggregates, which aligns with the higher degree of association determined by VPO. The data in THF suggests smaller, likely elongated or ellipsoidal, solvated species. In pyridine, the small radius of gyration is indicative of the monomeric, solvated cerium(III) isopropoxide.

The combination of these techniques provides a comprehensive picture of the solution-phase behavior of cerium(III) isopropoxide. The tendency to form oligomers is a key feature of its chemistry, and the ability to control the degree of aggregation through the choice of solvent is critical for its application in materials synthesis and catalysis.

Mechanistic Investigations into the Reactivity and Transformation of Cerium Iii Isopropoxide

Hydrolysis and Condensation Mechanisms Leading to Oxide Formation

The transformation of cerium(III) isopropoxide into cerium oxide via the sol-gel process is initiated by hydrolysis and condensation reactions. In these reactions, the isopropoxide ligands are replaced with hydroxyl groups, leading to the formation of intermediate species that subsequently condense to form a cerium-oxygen network.

The stoichiometry of water relative to the cerium alkoxide, often denoted by the hydrolysis ratio (h = [H₂O]/[Ce(OPrⁱ)₃]), is a paramount parameter in the sol-gel synthesis of cerium oxide. It dictates the kinetics of hydrolysis and the structure of the resulting condensed species. The hydrolysis reaction involves the nucleophilic attack of water on the cerium atom, leading to the substitution of an isopropoxide group (–OPrⁱ) with a hydroxyl group (–OH) and the release of isopropanol (B130326).

The extent of hydrolysis determines the subsequent condensation pathways. At low water ratios (h < 1), partial hydrolysis occurs, forming monomeric or small oligomeric species containing both hydroxyl and residual isopropoxide groups. As the hydrolysis ratio increases, more alkoxide groups are replaced, leading to the formation of more highly hydroxylated cerium species. These intermediates can then undergo two primary types of condensation reactions:

Oxolation: A reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule to form a Ce–O–Ce bridge.

Olation: A reaction between two hydroxyl groups, eliminating a water molecule to also form a Ce–O–Ce bridge.

The balance between these reactions, heavily influenced by the water stoichiometry, shapes the final structure of the oxide network. A systematic variation in the water-to-alkoxide ratio allows for precise control over the degree of condensation and the ultimate properties of the ceria nanoparticles. For instance, a low water content generally leads to more linear, chain-like polymers, whereas a high water content promotes the formation of highly branched, three-dimensional networks. researchgate.net

Table 1: Effect of Water Stoichiometry (h) on Hydrolysis Products

| Hydrolysis Ratio (h) | Predominant Species and Structures | Resultant Network |

|---|---|---|

| Low (h < 1) | Partially hydrolyzed monomers and small oligomers, e.g., Ce(OPrⁱ)₂(OH) | Linear or weakly branched chains |

| Moderate (h ≈ 3) | Highly hydroxylated species, e.g., Ce(OH)₃ | Branched polymeric networks |

| High (h > 3) | Colloidal cerium hydroxide (B78521)/oxide particles | Densely cross-linked 3D networks |

The rates of hydrolysis and condensation of cerium(III) isopropoxide can be significantly altered by the presence of acid or base catalysts. These catalysts function by modifying the reactivity of the reactants.

Acid Catalysis: In the presence of an acid (e.g., sulfuric acid or hydrochloric acid), a proton is donated to the oxygen atom of the alkoxide ligand. nih.govresearchgate.net This protonation makes the isopropoxide group a better leaving group, thereby accelerating the rate of the hydrolysis reaction. Acid catalysis typically promotes the formation of less branched, more linear polymeric structures.

Base Catalysis: In a basic medium (e.g., ammonium (B1175870) hydroxide), the catalyst provides a higher concentration of hydroxide ions (OH⁻), which are stronger nucleophiles than water. researchgate.net This enhances the rate of nucleophilic attack on the cerium center, speeding up hydrolysis. Base catalysis tends to favor the formation of highly branched, dense, and particulate structures.

The choice and concentration of the catalyst are therefore critical for tailoring the morphology and texture of the resulting cerium oxide, from fine powders to dense films. Studies on related systems show that doping with other metals can also influence the acid-base properties of the surface, thereby affecting the catalytic performance during subsequent reactions. researchgate.net

The direct observation of transient species during the hydrolysis and condensation of cerium(III) isopropoxide is crucial for elucidating the reaction mechanism. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose. nih.govxjtu.edu.cn These methods allow for real-time monitoring of the chemical changes occurring in the reaction vessel without disturbing the system. nih.gov

During the hydrolysis of cerium isopropoxide, FTIR spectroscopy can track the decrease in the intensity of vibrational bands associated with the Ce–O–C bonds of the isopropoxide ligands and the concurrent appearance of broad bands corresponding to the O–H stretching of newly formed Ce–OH groups and water. rsc.org As condensation proceeds, the formation of Ce–O–Ce bridges can also be monitored. researchgate.net

Raman spectroscopy is particularly sensitive to changes in the cerium-oxygen lattice. researchgate.net The formation of cerium-peroxo complexes as reaction intermediates has been identified in related reactions using this technique. arxiv.org For the hydrolysis of cerium isopropoxide, Raman spectroscopy can be used to follow the evolution from the molecular precursor to the formation of nanocrystalline ceria, which is characterized by a strong F₂g mode. researchgate.netsemanticscholar.org By analyzing the shifts and broadening of these spectral features, researchers can gain insights into the formation of intermediates, the degree of crystallinity, and the presence of defects in the material as it forms. semanticscholar.org

Table 2: Key Spectroscopic Signatures for Monitoring Cerium Isopropoxide Hydrolysis

| Technique | Vibrational Mode | Wavenumber/Shift (cm⁻¹) | Assignment |

|---|---|---|---|

| FTIR | ν(C–O) of Ce–OPrⁱ | ~950-1150 | Disappearance of precursor alkoxide groups |

| FTIR | ν(O–H) | ~3200-3600 (broad) | Appearance of Ce-OH and H₂O |

| Raman | F₂g mode of CeO₂ | ~460 | Formation of the crystalline ceria fluorite structure |

| Raman | Defect-induced mode | ~550-600 | Presence of oxygen vacancies in the ceria lattice |

Thermal Decomposition Pathways and Kinetics of Cerium(III) Isopropoxide

Thermal decomposition is an alternative route to produce cerium oxide from cerium(III) isopropoxide, commonly employed in gas-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), as well as in solid-state pyrolysis.

In ALD and CVD, cerium(III) isopropoxide is vaporized and transported to a heated substrate where it decomposes or reacts to form a thin film of cerium oxide. ALD is a subclass of CVD that relies on sequential, self-limiting surface reactions. wikipedia.org For a cerium precursor like cerium(III) isopropoxide, a typical ALD cycle involves pulsing the precursor onto the substrate, where it chemisorbs onto reactive surface sites. A subsequent pulse of an oxidant, such as water vapor or oxygen plasma, reacts with the adsorbed precursor layer to form cerium oxide and volatile byproducts, completing one monolayer of deposition. researchgate.netaalto.fi

The gas-phase decomposition mechanism is complex. At elevated temperatures, the precursor may undergo thermal fragmentation before reaching the substrate, a process more akin to CVD. chemrxiv.org Density Functional Theory (DFT) calculations on related cerium precursors show that the bond between the cerium atom and its ligands can be broken with a moderate energy cost, suggesting that gas-phase dissociation is possible. chemrxiv.org The decomposition of the isopropoxide ligand can proceed through various pathways, including β-hydride elimination to yield propene and a cerium hydroxide species, or homolytic cleavage to form radicals. The precise mechanism is highly dependent on the reactor conditions, such as temperature, pressure, and the presence of co-reactants.

Solid-state pyrolysis involves heating solid cerium(III) isopropoxide in a controlled atmosphere to induce its decomposition into cerium oxide. This process is often studied using thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to monitor mass loss as a function of temperature and identify the evolved gaseous products. rsc.orgopenaccessjournals.com

The thermal decomposition of metal alkoxides, analogous to metal carboxylates, typically occurs in multiple steps. dtu.dk

Initial Decomposition: At lower temperatures, the decomposition may begin with the elimination of isopropanol or propene and water, leading to the formation of cerium oxy-isopropoxide intermediates.

Intermediate Formation: As the temperature increases, further ligand decomposition occurs. Studies on analogous cerium(III) carboxylates show the formation of stable intermediates such as cerium(III) oxy-carboxylate, Ce₂O(RCO₂)₄, and subsequently cerium(III) oxy-carbonate, Ce₂O₂CO₃. dtu.dkresearchgate.net A similar pathway involving cerium oxy-isopropoxide and oxy-carbonate species is expected for cerium(III) isopropoxide. The evolved gases at this stage typically include hydrocarbons, CO, and CO₂.

Final Oxide Formation: At higher temperatures, the remaining organic fragments and carbonate species are eliminated, and the cerium(III) is oxidized to form the final, stable cerium(IV) oxide (CeO₂) product. The oxidation of Ce³⁺ to Ce⁴⁺ is a key step in the final stage of decomposition in an oxidizing atmosphere.

The kinetics of these decomposition steps can be determined from TGA data using model-free (isoconversional) or model-fitting methods to calculate activation energies for each stage of the pyrolysis process. mdpi.comnih.gov

Table 3: Typical Stages of Solid-State Pyrolysis of a Cerium(III) Precursor

| Temperature Range (°C) | Process | Main Evolved Gas Species | Solid Product |

|---|---|---|---|

| 100 - 250 | Desorption of adsorbed solvent/water, initial ligand elimination | Isopropanol, Propene, Water | Cerium(III) Hydroxy-isopropoxide |

| 250 - 400 | Major ligand decomposition and intermediate formation | Hydrocarbons, CO, CO₂ | Cerium Oxy-carbonate (e.g., Ce₂O₂CO₃) |

| > 400 | Final decomposition of intermediates and oxidation | CO₂ | Cerium(IV) Oxide (CeO₂) |

Kinetic Studies of Thermal Degradation Processes

The thermal stability and decomposition of cerium(III) isopropoxide are critical parameters for its application as a precursor in materials synthesis, particularly for the formation of cerium oxide nanoparticles. Kinetic analysis of the thermal degradation process provides valuable insights into the reaction mechanisms and the energy barriers involved. While specific kinetic data for cerium(III) isopropoxide is not extensively detailed in the provided search results, general principles of thermal decomposition kinetics of metal alkoxides and related cerium compounds can be applied.

The thermal degradation of metal alkoxides often proceeds through complex, multi-step reaction pathways. researchgate.net Non-isothermal thermogravimetric analysis (TGA) is a common technique used to study these processes by monitoring the mass loss of a sample as a function of temperature at a constant heating rate. mdpi.com From the TGA data, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various model-fitting or isoconversional methods. mdpi.comnih.gov

Isoconversional methods, such as those developed by Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS), are particularly useful as they can determine the activation energy as a function of the conversion degree (α) without assuming a specific reaction model. researchgate.netmdpi.com A variation in the activation energy with the degree of conversion suggests a complex, multi-step degradation process. researchgate.netresearchgate.net

For instance, studies on the thermal decomposition of cerium(III) nitrate (B79036) hexahydrate have shown that the activation energy depends on the degree of conversion, indicating a complex mechanism. researchgate.netresearchgate.net The decomposition in an inert atmosphere like argon proceeds through multiple stages, preserving a high concentration of Ce(III) ions. researchgate.netresearchgate.net In contrast, decomposition in air is energetically more favorable. researchgate.net

The thermal decomposition of cerium(III) perchlorate (B79767) also proceeds through the formation of an intermediate, suggested to be cerium oxoperchlorate, before yielding nanocrystalline cerium dioxide. researchgate.net Similarly, the thermal decomposition of cerium(III) butanoate, pentanoate, and hexanoate (B1226103) salts involves intermediate stages, including the formation of a Ce2O(CnH2n+1CO2)4 intermediate. dtu.dk The final product is typically cerium dioxide (CeO2), formed via a cerium oxycarbonate intermediate, which involves the oxidation of Ce(III) to Ce(IV). dtu.dk

Table 1: Hypothetical Kinetic Parameters for Thermal Degradation of Cerium(III) Isopropoxide

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |

| Flynn-Wall-Ozawa | 120 | 1.5 x 10¹⁰ | 0.985 |

| Kissinger-Akahira-Sunose | 115 | 8.0 x 10⁹ | 0.991 |

| Friedman | 118 (Varies with α) | - | 0.979 |

The degradation of cerium(III) isopropoxide likely involves the initial cleavage of the cerium-oxygen bond, followed by the elimination of isopropanol or propylene (B89431) and water, leading to the formation of cerium oxo-isopropoxide intermediates and ultimately cerium oxide. The exact mechanism and kinetic parameters would be influenced by factors such as the heating rate, atmosphere, and the presence of impurities.

Ligand Exchange Reactions with Other Alcohols and Chelating Agents

Cerium(III) isopropoxide can undergo transalkoxylation (or alcoholysis) reactions with other alcohols. This process involves the exchange of the isopropoxide ligands with other alkoxide groups. These reactions are typically driven by the equilibrium being shifted towards the product side, often by removing the more volatile alcohol (isopropanol in this case) by distillation.

A general representation of the transalkoxylation reaction is: Ce(OPrⁱ)₃ + 3 R'OH ⇌ Ce(OR')₃ + 3 PrⁱOH

This type of reaction is useful for synthesizing other cerium(III) alkoxides with different steric and electronic properties. For example, reacting cerium isopropoxide with hexafluoroisopropyl alcohol (Hhfip) in THF at room temperature leads to the formation of [Ce(hfip)₄(THF)₂(PrⁱOH)ₓ]. rsc.org The use of higher boiling point alcohols would favor the completion of the reaction. The resulting cerium alkoxides can have different volatilities, solubilities, and decomposition characteristics, making them suitable for various precursor applications.

Cerium(III) isopropoxide is a versatile precursor that can be modified through reactions with chelating ligands, such as β-diketones. These reactions lead to the formation of more stable and often more volatile complexes. The β-diketonate ligands coordinate to the cerium center, replacing one or more of the isopropoxide groups.

A common β-diketone used for this purpose is 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH). The reaction can be represented as: Ce(OPrⁱ)₃ + n (tmhdH) → Ce(OPrⁱ)₃₋ₙ(tmhd)ₙ + n PrⁱOH

These mixed-ligand complexes often exhibit enhanced thermal stability and volatility compared to the parent alkoxide, which is advantageous for chemical vapor deposition (CVD) applications. The synthesis of β-diketones themselves can be achieved through methods like the Claisen condensation. mdpi.com

Besides β-diketones, other chelating ligands can be employed to modify cerium(III) isopropoxide. For instance, reactions with N,N,N',N'-tetramethylethylenediamine (tmen) or diglyme (B29089) in the presence of hexafluoroisopropyl alcohol yield stable complexes like [Ce(hfip)₄(tmen)] and [Ce(hfip)₄(diglyme)]. rsc.org Similarly, cerium(III) amide complexes have been synthesized using chelating 2-pyridyl amido ligands. nih.gov These ligand exchange reactions allow for the fine-tuning of the precursor's properties for specific applications. Mono-β-diketiminate supported cerium(III) complexes have also been shown to be excellent precursors for adduct formation. researchgate.net

Reactivity with Oxidizing and Reducing Agents

The reactivity of cerium(III) isopropoxide is significantly influenced by the accessible +3 and +4 oxidation states of cerium. nih.gov

Oxidation: Cerium(III) compounds are susceptible to oxidation to the more stable cerium(IV) state, especially in the presence of oxygen or other oxidizing agents. researchgate.net While specific studies on the direct oxidation of cerium(III) isopropoxide were not prominent in the search results, the general behavior of Ce(III) complexes suggests it would be readily oxidized. For example, the oxidation of a tetranuclear cerium(III) carbamato complex with dioxygen yields a cerium(IV) oxo derivative. researchgate.net The oxidation of Ce(III) to Ce(IV) is a key step in the formation of CeO₂ from cerium salt precursors during thermal decomposition in air. dtu.dk The ease of oxidation is influenced by the ligand environment; electron-rich donor ligands tend to stabilize the Ce(IV) state. mdpi.comnih.gov In some cases, strong oxidizing agents are required to form Ce(IV) complexes. mdpi.com

Reduction: The reduction of Ce(III) to lower oxidation states is less common as Ce(III) is the most stable ionic form in many environments. However, under specific conditions with potent reducing agents, further reduction can be achieved. Research has shown that a tripodal Ce(III) complex can undergo a one-electron and even an unprecedented two-electron reduction to yield complexes that are formally "Ce(II)" and "Ce(I)" analogues. rsc.orgdntb.gov.ua These reduced complexes can then act as masked Ce(II) and Ce(I) species in reactions with oxidizing substrates. rsc.org

Photochemical and Electrochemical Reactivity of Cerium(III) Isopropoxide

Photochemical Reactivity: Cerium(III) complexes can exhibit interesting photochemical properties due to the 4f→5d electronic transitions. researchgate.net Upon irradiation, these complexes can be excited to a higher energy state, making them potentially useful as photosensitizers. For instance, certain luminescent Ce(III) complexes have been shown to act as photo-reductants for halogen atom abstraction reactions. researchgate.net Organometallic mono(cyclooctatetraenide)-Ce(III) complexes have been studied for their photophysical and photochemical reactivity, showing potential as photosensitizers for halogen atom transfer. rsc.orgosti.gov While specific data on cerium(III) isopropoxide is scarce, it is plausible that it could undergo photochemical reactions, potentially involving the homolytic cleavage of the Ce-O bond to generate radicals, or participate in photo-redox processes.

Electrochemical Reactivity: The electrochemical behavior of cerium compounds is dominated by the Ce(III)/Ce(IV) redox couple. soton.ac.uk The formal potential of this couple is highly dependent on the solvent and the nature of the ligands coordinated to the cerium ion. soton.ac.ukresearchgate.net Complexation can significantly shift the redox potential. For example, the complexation of Ce(III) and Ce(IV) with methanesulfonate (B1217627) ions is responsible for the slow kinetics of the redox reaction in that medium. soton.ac.uk

Cyclic voltammetry studies of various cerium(III) complexes have been performed to investigate their redox properties. For some complexes, a reversible Ce(III)/Ce(IV) redox couple is observed. osti.gov In other cases, the oxidation wave may be irreversible. osti.gov The electrochemical behavior of cerium(III) isopropoxide would likely involve the one-electron oxidation to a cerium(IV) species. The exact potential and reversibility would depend on the solvent system and supporting electrolyte used.

Computational and Theoretical Studies on Cerium Iii Isopropoxide Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, bonding characteristics, and spectroscopic properties of molecules. For cerium(III) isopropoxide, DFT calculations provide crucial details about its fundamental nature.

Optimization of Molecular Geometries and Conformational Analysis

The precise arrangement of atoms in a molecule, its molecular geometry, is fundamental to its properties. DFT calculations are routinely employed to find the lowest energy configurations (optimizations) of molecular structures, including cerium(III) isopropoxide and its potential oligomers or complexes. These optimizations are critical for understanding the stable forms the compound can adopt. Conformational analysis, often performed in conjunction with geometry optimization, explores the various spatial arrangements of the isopropoxide ligands around the cerium center. This is important because different conformations can lead to distinct electronic and reactive properties. For instance, the flexibility of the isopropoxide ligands can influence how cerium(III) isopropoxide interacts with other molecules or self-assembles. Studies on related cerium alkoxides and metal-organic frameworks utilize DFT for geometry optimization to accurately describe their structures google.comresearchgate.netnih.gov.

Orbital Analysis and Charge Distribution Studies

DFT calculations allow for a detailed examination of electron distribution within the molecule, providing insights into the nature of chemical bonds. Orbital analysis, such as Natural Bond Orbital (NBO) analysis, helps to elucidate the covalent character and bonding interactions between cerium and the oxygen atoms of the isopropoxide ligands nih.gov. Charge distribution studies, using methods like Bader's Atoms in Molecules (AIM) theory or Mulliken population analysis, quantify the electron density around each atom and can reveal the degree of charge transfer or polarization within the cerium-oxygen bonds scm.comscispace.com. These analyses are essential for understanding the Lewis acidity of the cerium center and how it interacts with Lewis bases libretexts.org. For cerium compounds, understanding the localization and distribution of the 4f electrons is particularly important, as these electrons significantly influence the electronic and magnetic properties osti.govaps.org.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A key application of DFT in chemistry is the prediction of spectroscopic parameters, which can be directly compared to experimental data for validation.

NMR Chemical Shifts: DFT can predict NMR chemical shifts (e.g., ¹H, ¹³C, and potentially ¹³⁹Ce) for cerium(III) isopropoxide. These calculations involve solving the response of the electronic structure to a magnetic field. Accurate prediction of these shifts helps in identifying the specific chemical environment of each atom and confirming the proposed molecular structure researchgate.netescholarship.orgarxiv.org.

Molecular Dynamics (MD) Simulations of Cerium(III) Isopropoxide Aggregates in Solution

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By simulating the system at a given temperature and pressure, MD can provide insights into the dynamic behavior, aggregation states, and interactions of cerium(III) isopropoxide in solution.

Cerium alkoxides, including isopropoxide, are known to form aggregates in solution due to their ability to bridge through oxygen atoms or coordinate with solvent molecules. MD simulations can track the formation and dissolution of these aggregates, revealing the preferred aggregation numbers and structures. These simulations help in understanding the intermolecular interactions, such as Ce-O-Ce bridging, hydrogen bonding (if residual alcohol or solvent is present), and van der Waals forces, that drive the aggregation process dntb.gov.uabiorxiv.orgnih.govdiva-portal.orgresearchgate.netnih.gov. By simulating the system over extended periods, researchers can observe the dynamic equilibrium between monomers, dimers, trimers, and larger clusters, providing a detailed picture of the solution-phase behavior.